An In-depth Technical Guide to Terbinafine-d5 Hydrochloride: Structure, Properties, and Analytical Applications
An In-depth Technical Guide to Terbinafine-d5 Hydrochloride: Structure, Properties, and Analytical Applications
This guide provides a comprehensive technical overview of Terbinafine-d5 Hydrochloride (HCl), a deuterated analog of the antifungal agent Terbinafine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural nuances, and critical analytical applications of this stable isotope-labeled standard.
Introduction: The Quintessential Role of Terbinafine and its Deuterated Analog
Terbinafine is a potent antifungal agent belonging to the allylamine class, widely prescribed for treating dermatophyte infections of the nails and skin.[1][2][3] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4][5] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.[4][6]
In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic (PK), bioequivalence, and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard. Terbinafine-d5 HCl serves this exact purpose. It is a form of Terbinafine where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution renders the molecule chemically identical to the parent drug in terms of biological and chromatographic behavior but distinguishable by mass spectrometry, an essential feature for precise quantification in complex biological matrices.[7][8]
Section 1: Chemical Structure and Physicochemical Properties
The fundamental characteristics of Terbinafine-d5 HCl are best understood in comparison to its non-labeled counterpart.
Molecular Structure and Isotopic Labeling
The chemical name for Terbinafine-d5 HCl is N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine-d5 hydrochloride. The five deuterium atoms are typically located on the naphthalene ring, a position that is synthetically accessible and not prone to exchange under typical biological or analytical conditions.
Caption: Chemical Structure of Terbinafine-d5 HCl.
Comparative Physicochemical Data
The introduction of deuterium isotopes results in a negligible change to the bulk physicochemical properties of a molecule. Therefore, the properties of Terbinafine HCl serve as a reliable proxy for its d5 analog.
| Property | Terbinafine HCl | Terbinafine-d5 HCl | Rationale for Similarity/Difference |
| Molecular Formula | C₂₁H₂₅N · HCl[9] | C₂₁H₂₀D₅N · HCl | Substitution of 5 H atoms with 5 D atoms. |
| Molecular Weight | 327.90 g/mol [9] | ~332.92 g/mol | Increased mass due to 5 neutrons. |
| Appearance | White to off-white crystalline powder.[10] | White to off-white crystalline powder. | Isotopic substitution does not affect physical appearance. |
| Melting Point | ~195-208 °C[11] | Expected to be very similar to Terbinafine HCl. | Isotopic effects on melting point are minimal. |
| Solubility | Freely soluble in methanol and methylene chloride; soluble in ethanol; slightly soluble in water.[10] | Expected to be very similar to Terbinafine HCl. | Deuteration does not significantly alter polarity or intermolecular forces. |
Section 2: The Role of Isotopic Labeling in Quantitative Analysis
Expertise & Experience Insight: The core value of Terbinafine-d5 HCl is not in its therapeutic effect but in its function as an internal standard (IS) for quantitative mass spectrometry. In bioanalysis, extracting a drug from a complex matrix like blood plasma introduces variability. An ideal IS experiences the exact same variability during sample preparation (extraction, concentration) and analysis (injection volume, ionization efficiency) as the analyte. A stable isotope-labeled version of the analyte is the closest possible to this ideal.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Trustworthiness through Self-Validation: By spiking a known quantity of Terbinafine-d5 HCl into every sample at the beginning of the workflow, any loss of the target analyte during the multi-step extraction process is mirrored by a proportional loss of the internal standard. The final measurement is a ratio of the analyte's mass spectrometer signal to the internal standard's signal. This ratio remains constant regardless of extraction efficiency, ensuring the accuracy and reproducibility of the results.
Section 3: Analytical Characterization and Methodologies
The key distinction in the analysis of Terbinafine-d5 HCl lies in mass-dependent techniques.
Mass Spectrometry (MS)
This is the primary technique where Terbinafine-d5 HCl is differentiated from its unlabeled form.
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Principle: In a mass spectrometer, molecules are ionized and their mass-to-charge ratio (m/z) is measured. Due to the five deuterium atoms, Terbinafine-d5 will have a mass that is 5 Daltons higher than Terbinafine.
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Application: In a typical LC-MS/MS experiment for bioequivalence studies, specific ion transitions are monitored. For instance:
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Terbinafine (Analyte): Precursor ion (m/z) ~292.2 → Product ion (m/z) ~141.1[8]
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Terbinafine-d5 (Internal Standard): Precursor ion (m/z) ~297.2 → Product ion (m/z) ~141.1 (or another stable fragment)
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Causality: The chromatographic conditions are set so both compounds elute at the same time. The mass spectrometer, however, can monitor the two different mass transitions simultaneously. This allows for precise quantification because even if the signal intensity fluctuates due to matrix effects, the ratio of the two signals remains stable.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
While not used for routine quantification, ¹H-NMR is crucial for the initial structural confirmation and verification of the isotopic labeling position.
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Expected Spectrum: A ¹H-NMR spectrum of Terbinafine-d5 HCl would show the absence of signals corresponding to the five protons on the naphthalene ring that have been replaced by deuterium. The integration of the remaining proton signals would confirm the structure, while the disappearance of the naphthalene signals validates the position of deuteration.
High-Performance Liquid Chromatography (HPLC)
The chromatographic behavior of Terbinafine-d5 HCl is virtually identical to that of Terbinafine HCl. Isotopic substitution does not significantly impact the polarity or interaction with the stationary phase. Therefore, established HPLC methods for Terbinafine HCl are directly applicable.
Protocol: Validated RP-HPLC Method for Terbinafine Quantification
This protocol is adapted from established methods and serves as a robust starting point for the analysis of Terbinafine and its deuterated analog.[11][12]
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Instrumentation:
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HPLC system with a UV or PDA detector.
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
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Standard and Sample Preparation:
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Solvent (Diluent): A mixture of acetonitrile and water (50:50) or methanol is commonly used.[11]
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Standard Stock Solution: Accurately weigh and dissolve Terbinafine HCl or Terbinafine-d5 HCl in the diluent to prepare a stock solution (e.g., 1 mg/mL).
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Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1.0 - 200.0 µg/mL).
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Sample Preparation: For formulated products like tablets, weigh and finely powder the tablets. Extract a portion equivalent to a known amount of the active ingredient with the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
-
System Suitability and Validation:
-
Specificity: Ensure no interference from excipients or degradation products at the retention time of the Terbinafine peak.
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Linearity: Analyze the working standards and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
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Precision & Accuracy: Perform replicate injections of known concentration standards to ensure the relative standard deviation (RSD) is within acceptable limits (typically <2%).
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Conclusion
Terbinafine-d5 HCl is an indispensable tool in the field of pharmaceutical sciences. While its bulk chemical properties mirror those of the parent Terbinafine HCl, its increased mass is a critical feature that enables its use as a highly effective internal standard. Its application in LC-MS/MS-based bioanalysis ensures the generation of accurate, precise, and trustworthy quantitative data, which is fundamental for regulatory submissions and advancing drug development programs. This guide provides the foundational knowledge for researchers to effectively utilize and understand the properties and structure of this vital analytical standard.
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